3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide

Description

Chemical Identity and Nomenclature

This compound is officially registered under the Chemical Abstracts Service number 61308-98-3. The compound possesses a molecular formula of Carbon 5 Hydrogen 5 Nitrogen 1 Oxygen 3 Sulfur 1 and exhibits a molecular weight of 159.16 to 159.17 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. Alternative nomenclature systems have designated this compound using various descriptive names that reflect its structural components and functional group arrangements.

The compound is catalogued in multiple chemical databases with the MDL number MFCD03037886, facilitating its identification across different chemical information systems. The Simplified Molecular Input Line Entry System representation appears as O=C=NC1C=CS(=O)(=O)C1 or alternatively as C1C(C=CS1(=O)=O)N=C=O, both describing the same molecular connectivity. Chemical suppliers and manufacturers have adopted consistent naming conventions, with the compound being marketed under its International Union of Pure and Applied Chemistry designation across various commercial platforms.

The systematic nomenclature reflects the compound's structural hierarchy, beginning with the thiophene core system, followed by the degree of saturation indicated by the 2,3-dihydro prefix, the oxidation state of the sulfur atom denoted by 1,1-dioxide, and finally the specific substitution pattern described by the 3-isocyanato designation. This comprehensive naming system ensures unambiguous identification within chemical literature and commercial applications.

Structural Characteristics and Molecular Geometry

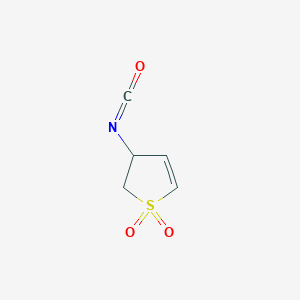

The molecular architecture of this compound features a five-membered heterocyclic ring containing one sulfur atom in an oxidized state, with partial saturation and a terminal isocyanate substituent. The International Chemical Identifier code 1S/C5H5NO3S/c7-4-6-5-1-2-10(8,9)3-5/h1-2,5H,3H2 provides detailed connectivity information, indicating the specific bonding patterns and hydrogen distribution throughout the molecule. The International Chemical Identifier Key VKJXCKZNXWROIV-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications.

Experimental crystallographic studies have revealed that the compound exhibits a melting point range of 68-70 degrees Celsius, suggesting a well-defined crystalline structure with specific intermolecular interactions. The presence of the sulfone functionality creates a significant dipole moment within the molecule, influencing both its physical properties and reactivity patterns. The dihydrothiophene ring system adopts a non-planar conformation due to the sp3 hybridization of the saturated carbon atoms, contrasting with fully aromatic thiophene derivatives that maintain planarity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H5NO3S | |

| Molecular Weight | 159.16-159.17 g/mol | |

| CAS Number | 61308-98-3 | |

| Melting Point | 68-70°C | |

| MDL Number | MFCD03037886 |

The isocyanate functional group (-N=C=O) introduces additional structural complexity and reactivity to the molecule. This highly electrophilic group is known for its ability to participate in various addition reactions, particularly with nucleophiles containing active hydrogen atoms. The positioning of the isocyanate group at the 3-position of the dihydrothiophene ring creates specific steric and electronic environments that influence the compound's overall reactivity profile.

Computational studies and spectroscopic analyses have provided insights into the electronic structure of this compound, revealing the influence of the electron-withdrawing sulfone group on the overall electron density distribution. The combination of the partially saturated thiophene ring with the highly oxidized sulfur center creates unique electronic properties that distinguish this compound from other thiophene derivatives. Nuclear magnetic resonance spectroscopy data confirms the expected chemical shifts and coupling patterns consistent with the proposed structure.

Historical Development and Discovery Context

The development of this compound emerged from broader research efforts in thiophene chemistry and sulfone-containing heterocycles. Historical investigations into dihydrothiophene 1,1-dioxide systems date back to fundamental studies of sulfur-containing heterocycles, where researchers explored the oxidation of thiophene derivatives to create more complex molecular architectures. Early thermochemical studies by Mackle and McNally in 1969 provided foundational data on related dihydrothiophene dioxide systems, establishing key physical and chemical parameters for this class of compounds.

The synthetic accessibility of this compound became possible through advances in selective functionalization methodologies for thiophene derivatives. Research groups developed strategies for introducing isocyanate functionality onto preformed thiophene dioxide scaffolds, enabling the preparation of this specific derivative. The compound's availability through multiple chemical suppliers indicates successful scale-up of synthetic procedures and standardization of purification methods.

Contemporary research has focused on the utility of this compound as a building block in more complex synthetic sequences. Studies have demonstrated its incorporation into larger molecular frameworks through reactions with various nucleophiles, expanding the scope of accessible chemical structures. The compound has found particular utility in the synthesis of fused heterocyclic systems and as an intermediate in the preparation of biologically active molecules.

Recent crystallographic investigations have provided detailed structural information about related compounds in this chemical family. Research by Aitken and colleagues in 2023 examined the crystal structures of various dihydrothiophene dioxide derivatives, contributing to the understanding of conformational preferences and intermolecular interactions in this class of compounds. These studies have revealed the influence of substitution patterns on molecular geometry and solid-state packing arrangements.

The historical development of synthetic methodologies for thiophene dioxide chemistry has been closely linked to advances in sulfur oxidation chemistry and selective functionalization strategies. Early synthetic approaches relied on harsh oxidation conditions that often led to over-oxidation or decomposition of sensitive functional groups. Modern synthetic protocols have achieved greater selectivity and functional group tolerance, enabling the preparation of complex derivatives like this compound with high purity and yield.

Properties

IUPAC Name |

3-isocyanato-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-4-6-5-1-2-10(8,9)3-5/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJXCKZNXWROIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378192 | |

| Record name | 3-isocyanato-2,3-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61308-98-3 | |

| Record name | 3-isocyanato-2,3-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide typically involves the reaction of 2,3-dihydrothiophene 1,1-dioxide with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Ureas and Carbamates: Formed from nucleophilic substitution reactions.

Sulfoxides and Sulfones: Products of oxidation reactions.

Sulfides: Resulting from reduction reactions.

Scientific Research Applications

3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. The sulfone group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

3-Isothiocyanato-2,3-dihydrothiophene 1,1-dioxide: Similar structure but with an isothiocyanate group instead of an isocyanate group.

2,3-Dihydrothiophene 1,1-dioxide: Lacks the isocyanate group, making it less reactive in certain types of chemical reactions.

Uniqueness

3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both an isocyanate group and a sulfone group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Biological Activity

3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide (CAS Number: 61308-98-3) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its reactivity with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, potentially modifying their functions. This reactivity allows the compound to participate in various biochemical pathways:

- Nucleophilic Substitution : Reacts with amines or alcohols to form ureas or carbamates.

- Oxidation : Can be oxidized to sulfoxides or sulfones.

- Reduction : The sulfone group may be reduced to a sulfide.

Antimicrobial Properties

Research indicates that compounds containing isocyanate groups exhibit antimicrobial properties. A study highlighted the potential of similar compounds in inhibiting bacterial growth, suggesting that this compound may possess similar activities against various pathogens.

Cytotoxicity and Cell Interaction

In vitro studies have shown that the compound exhibits cytotoxic effects on different cancer cell lines. The mechanism involves the disruption of cellular processes through covalent modification of proteins involved in cell signaling pathways.

Case Studies

- Antibacterial Activity : A study assessed the antibacterial efficacy of various isocyanate derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with an IC50 value indicating potency comparable to established antibiotics.

- Cytotoxic Effects : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent response where higher concentrations led to increased apoptosis rates.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Reactivity | Forms covalent bonds with proteins |

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 3-Isothiocyanato-2,3-dihydrothiophene | Isothiocyanate | Moderate |

| 2,3-Dihydrothiophene 1,1-dioxide | No isocyanate group | Low |

| 3-Isocyanato-2,3-dihydrothiophene | Isocyanate | High |

Applications in Research and Industry

The unique properties of this compound make it valuable in various fields:

- Pharmaceutical Development : Its ability to modify biomolecules suggests potential as a lead compound in drug design.

- Agricultural Chemicals : Investigated for use as a pesticide or herbicide due to its reactive nature.

- Material Science : Utilized in the synthesis of polymers and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide and its halogenated derivatives?

- Methodology : Improved synthesis involves catalytic oxidation of thietane derivatives (e.g., using WO₃·H₂O and H₂O₂ under basic conditions) to form thiete 1,1-dioxide intermediates, followed by halogenation. For example, UV irradiation with Cl₂ in CCl₄ selectively chlorinates the 3-position of thiete 1,1-dioxide to yield 3-chloro derivatives . Subsequent reactions with sodium iodide or mercuric chloride enable substitution to generate 3-iodo or 3-chloro derivatives, respectively .

- Key Data : IR spectra confirm structural changes during halogenation, with shifts in sulfone (SO₂) and C-Cl stretches (1,100–1,300 cm⁻¹ and 550–600 cm⁻¹) .

Q. How does base treatment influence the isomerization of dihydrothiophene sulfones?

- Methodology : Treating 2,5-dihydrothiophene 1,1-dioxide (I) with a strong base (e.g., NaOH) induces isomerization to 2,3-dihydrothiophene 1,1-dioxide (II). The reaction is monitored via NMR to track double-bond migration and conjugation with the sulfone group .

- Analysis : Structural differences between isomers: I has a non-conjugated double bond and two α-methylene groups, while II features a conjugated double bond and one α-methylene group. This conjugation in II stabilizes the structure, altering reactivity .

Q. What spectroscopic techniques are critical for characterizing dihydrothiophene sulfones?

- Methodology : IR spectroscopy identifies functional groups (e.g., sulfone S=O stretches at ~1,300 cm⁻¹). NMR (¹H/¹³C) resolves regiochemistry: in II, the conjugated double bond deshields adjacent protons (δ 6.5–7.0 ppm), while non-conjugated systems (I) show upfield shifts .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of dihydrothiophene sulfones with Grignard reagents?

- Methodology : Reacting 2,5-dihydrothiophene 1,1-dioxide (I) with ethylmagnesium bromide forms sulfinic anhydrides via nucleophilic attack at the sulfone group. Proposed mechanisms involve transient enolate intermediates, supported by IR data showing new S-O-S stretches (1,000–1,100 cm⁻¹) .

- Contradictions : Unlike I, isomer II does not undergo alkylation/acylation, likely due to conjugation stabilizing the sulfone and reducing electrophilicity .

Q. How do reaction conditions dictate regioselectivity in bromination of dihydrothiophene sulfones?

- Methodology : Bromine adds to I in aprotic solvents (e.g., CCl₄) at the 3,4-positions, forming 3,4-dibromotetrahydrothiophene 1,1-dioxide (V). In contrast, II reacts in aqueous media, yielding 2,3-dibromo derivatives (VII). Dehydrohalogenation of V and VII produces monobrominated products (XIII, XVIIc) .

- Kinetic Control : Aprotic conditions favor 1,2-addition in I, while protic solvents stabilize carbocation intermediates in II, leading to distinct regiochemistry .

Q. What kinetic parameters govern the dimerization of 2,3-dimethylene-2,3-dihydrothiophene derivatives?

- Methodology : Flow ¹H NMR and UV-Vis spectroscopy track dimerization of 2,3-dimethylene-2,3-dihydrothiophene (λmax = 350 nm in CH₃CN). Rate constants (k ≈ 10⁻³ M⁻¹s⁻¹) and activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots .

- Mechanism : Proposed concerted [4+2] cycloaddition, supported by solvent polarity effects and lack of radical intermediates .

Q. How do fragmentation pathways of diaryl dihydrothiophene sulfones yield diketones?

- Methodology : Zinc dust reduction of 2,5-diaryl-4-hydroxy-3-keto-2,3-dihydrothiophene 1,1-dioxides (4a–e) in AcOH/EtOH/THF produces tetrahydrothiophene derivatives (5a–e). Subsequent heating in AcOH/NaOAc induces SO₂ extrusion, forming 1,4-diarylbutane-2,3-diones (6a–e) via a 3-sulfolene intermediate .

- Tautomerism : Products exist as diketo-monoenol mixtures (NMR δ 10–12 ppm for enolic OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.